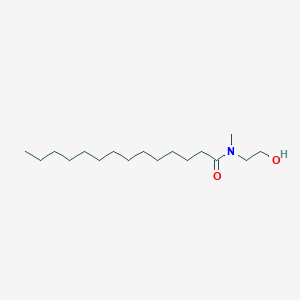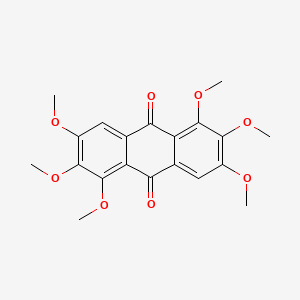
Einecs 272-621-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bis(2-ethylhexyl) phthalate (DEHP) , is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible and durable. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include temperatures ranging from 140°C to 160°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, DEHP production involves a continuous process where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The esterification reaction is carried out under controlled conditions, and the product is purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
DEHP primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: DEHP can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of phthalic acid and 2-ethylhexanol.
Oxidation: DEHP can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of phthalic acid and other oxidation products.
Substitution: DEHP can undergo substitution reactions where the ester groups are replaced by other functional groups.
Major Products Formed
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid and various oxidation products.
Substitution: Depending on the substituent, various ester derivatives can be formed.
Aplicaciones Científicas De Investigación
DEHP has a wide range of applications in scientific research, including:
Chemistry: DEHP is used as a plasticizer in the production of flexible PVC, which is used in various laboratory equipment and materials.
Biology: DEHP is studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: DEHP is used in medical devices such as blood bags and intravenous tubing due to its ability to make PVC flexible.
Industry: DEHP is used in the production of consumer goods such as toys, flooring, and wall coverings.
Mecanismo De Acción
DEHP exerts its effects primarily through its interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormonal balance. DEHP is known to bind to estrogen receptors, affecting the regulation of genes involved in reproductive and developmental processes.
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl phthalate (DOP): Similar to DEHP, DOP is used as a plasticizer in PVC production.
Diisononyl phthalate (DINP): Another phthalate plasticizer with similar applications to DEHP.
Diisodecyl phthalate (DIDP): Used as a plasticizer in various industrial applications.
Uniqueness of DEHP
DEHP is unique due to its widespread use and extensive research on its health and environmental impacts. It is one of the most studied phthalates, and its potential endocrine-disrupting effects have led to increased regulatory scrutiny and efforts to find safer alternatives.
Propiedades
| 68900-69-6 | |
Fórmula molecular |
C73H151N3O12S |
Peso molecular |
1295.1 g/mol |
Nombre IUPAC |
dimethyl sulfate;1-[ethyl-[2-[ethyl-[2-[2-hydroxypropyl-[(E)-prop-1-enyl]amino]ethyl]amino]ethyl]amino]propan-2-ol;octadecanoic acid |
InChI |
InChI=1S/3C18H36O2.C17H37N3O2.C2H6O4S/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-6-9-20(15-17(5)22)13-11-18(7-2)10-12-19(8-3)14-16(4)21;1-5-7(3,4)6-2/h3*2-17H2,1H3,(H,19,20);6,9,16-17,21-22H,7-8,10-15H2,1-5H3;1-2H3/b;;;9-6+; |
Clave InChI |
NGDCHGAFUACGBU-FDHLRHKQSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCN(CCN(CC)CC(C)O)CCN(CC(C)O)/C=C/C.COS(=O)(=O)OC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCN(CCN(CC)CC(C)O)CCN(CC(C)O)C=CC.COS(=O)(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







